molecular formula C31H42N2O3 B11492590 1-(1-Adamantylcarbonyl)-4-[5-(1-adamantyl)-2-methyl-3-furoyl]piperazine

1-(1-Adamantylcarbonyl)-4-[5-(1-adamantyl)-2-methyl-3-furoyl]piperazine

Cat. No.: B11492590
M. Wt: 490.7 g/mol
InChI Key: ITGRYKFGMJIFLO-UHFFFAOYSA-N
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Description

1-[5-(ADAMANTAN-1-YL)-2-METHYLFURAN-3-CARBONYL]-4-(ADAMANTANE-1-CARBONYL)PIPERAZINE is a complex organic compound featuring adamantane and furan moieties Adamantane is a diamondoid hydrocarbon known for its stability and rigidity, while furan is an aromatic heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[5-(ADAMANTAN-1-YL)-2-METHYLFURAN-3-CARBONYL]-4-(ADAMANTANE-1-CARBONYL)PIPERAZINE involves multiple steps, starting with the preparation of adamantane derivatives. One common method is the Heck alkylation of 1-bromomethyl-adamantane with 1,3-pentadiene using tetrakis(triphenylphosphine)palladium as a catalyst . The furan moiety can be introduced through a cyclization reaction involving appropriate precursors under acidic or basic conditions . The final step involves coupling the adamantane and furan derivatives with piperazine under controlled conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

1-[5-(ADAMANTAN-1-YL)-2-METHYLFURAN-3-CARBONYL]-4-(ADAMANTANE-1-CARBONYL)PIPERAZINE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Halogens (e.g., chlorine, bromine) or nitrating agents (e.g., nitric acid).

Major Products

    Oxidation: Furanones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated adamantane derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-[5-(ADAMANTAN-1-YL)-2-METHYLFURAN-3-CARBONYL]-4-(ADAMANTANE-1-CARBONYL)PIPERAZINE is not fully understood, but it is believed to involve interactions with specific molecular targets. The adamantane moiety is known to interact with various biological receptors, while the furan ring can participate in π-π interactions and hydrogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[5-(ADAMANTAN-1-YL)-2-METHYLFURAN-3-CARBONYL]-4-(ADAMANTANE-1-CARBONYL)PIPERAZINE is unique due to the combination of adamantane and furan moieties in a single molecule, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C31H42N2O3

Molecular Weight

490.7 g/mol

IUPAC Name

[4-(adamantane-1-carbonyl)piperazin-1-yl]-[5-(1-adamantyl)-2-methylfuran-3-yl]methanone

InChI

InChI=1S/C31H42N2O3/c1-19-26(12-27(36-19)30-13-20-6-21(14-30)8-22(7-20)15-30)28(34)32-2-4-33(5-3-32)29(35)31-16-23-9-24(17-31)11-25(10-23)18-31/h12,20-25H,2-11,13-18H2,1H3

InChI Key

ITGRYKFGMJIFLO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(O1)C23CC4CC(C2)CC(C4)C3)C(=O)N5CCN(CC5)C(=O)C67CC8CC(C6)CC(C8)C7

Origin of Product

United States

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